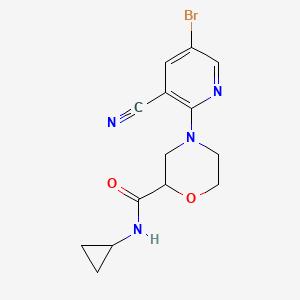![molecular formula C18H18ClN5O B12269658 6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12269658.png)
6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. The compound features a quinoxaline core, which is known for its diverse biological activities, and a piperidine moiety, which is often found in medicinal chemistry due to its role in enhancing the biological activity of compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The piperidine moiety is then introduced via nucleophilic substitution reactions, often using pyrimidin-2-yloxy as a leaving group. The reaction conditions generally involve the use of polar aprotic solvents and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane, ethanol, or acetonitrile, and may require specific temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups to the quinoxaline core.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Medicine: The compound’s pharmacological activities suggest it could be developed into therapeutic agents for treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and thereby influencing various biological pathways. For instance, it could inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine moiety and have shown diverse biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds also feature a quinoxaline core and have been studied for their antiviral and antimicrobial activities.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure and are known for their broad range of biological activities.
Uniqueness
What sets 6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline apart is its unique combination of the quinoxaline core and the piperidine moiety, which may confer distinct pharmacological properties
Propriétés
Formule moléculaire |
C18H18ClN5O |
|---|---|
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
6-chloro-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoxaline |
InChI |
InChI=1S/C18H18ClN5O/c19-14-2-3-15-16(10-14)22-11-17(23-15)24-8-4-13(5-9-24)12-25-18-20-6-1-7-21-18/h1-3,6-7,10-11,13H,4-5,8-9,12H2 |
Clé InChI |
LRXLHHXZGCBMCF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1COC2=NC=CC=N2)C3=CN=C4C=C(C=CC4=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B12269582.png)
![3-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12269584.png)
![4-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline](/img/structure/B12269591.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine](/img/structure/B12269593.png)
![2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269599.png)
![5-methyl-3-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12269606.png)
![N-ethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12269610.png)
![4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12269621.png)
![N-tert-butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B12269623.png)
![4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12269626.png)

![3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B12269650.png)
![N-tert-butyl-1-[(oxolan-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12269665.png)
![Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-{[(3-methylquinoxalin-2-YL)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B12269672.png)
